
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CM156, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 is a piperazine derivative that exhibits potent antitumor activity and has been shown to selectively induce apoptosis in cancer cells.
作用機序
The mechanism of action of CM156 involves the activation of the mitochondrial pathway and the inhibition of the Akt/mTOR signaling pathway. CM156 induces apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS), which cause mitochondrial dysfunction and release of cytochrome c. The released cytochrome c activates caspase-9, which in turn activates caspase-3, leading to apoptosis. Moreover, CM156 inhibits the Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects
CM156 has been shown to exhibit potent antitumor activity in vitro and in vivo. It selectively induces apoptosis in cancer cells, while sparing normal cells. Moreover, CM156 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, the biochemical and physiological effects of CM156 on normal cells and tissues are still not fully understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of CM156 is its potent antitumor activity and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, CM156 exhibits selective toxicity towards cancer cells, making it a promising candidate for targeted therapy. However, one of the main limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the toxicity and pharmacokinetics of CM156 in vivo are still not fully understood and require further investigation.
将来の方向性
There are several future directions for the research and development of CM156. One of the main directions is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, the development of analogs and derivatives of CM156 with improved solubility and pharmacokinetics is another direction for future research. Furthermore, the investigation of the toxicity and pharmacokinetics of CM156 in vivo is necessary to evaluate its potential for clinical use. Finally, the evaluation of the efficacy of CM156 in combination with other chemotherapy and radiation therapy agents is another direction for future research.
科学的研究の応用
CM156 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a range of cancer types, including breast, lung, and colon cancer. CM156 selectively induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway. Moreover, CM156 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-5-6-15(12-17(14)19)21-18(24)23-10-8-22(9-11-23)13-16-4-2-3-7-20-16/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBOCDCADUUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



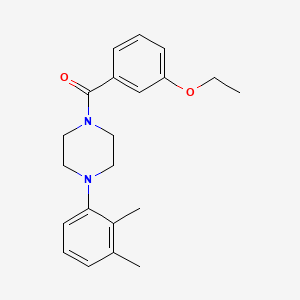
![dimethyl 3-methyl-5-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4736694.png)
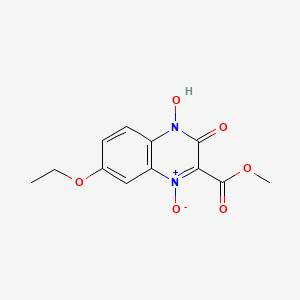
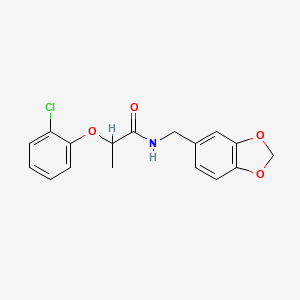
![ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)
![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4736737.png)
![4-[(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4736748.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4736752.png)
![methyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrazole-3-carboxylate](/img/structure/B4736760.png)
![4-amino-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4736764.png)
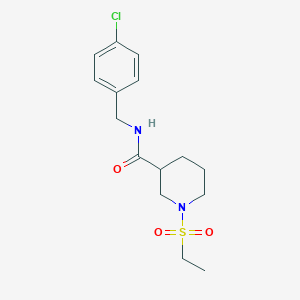
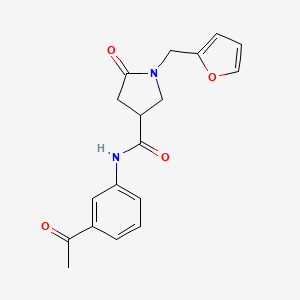
![N-(4-chlorophenyl)-N'-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4736795.png)
![ethyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4736796.png)